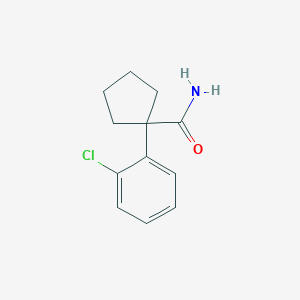
1-(2-Chlorophenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Chlorophenyl)cyclopentanecarboxamide” is a chemical compound with the molecular formula C12H14ClNO . The compound’s molecular weight is 223.7 .
Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)cyclopentanecarboxamide” can be represented by the InChI code: 1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H2,14,15) .
科学的研究の応用
Hydrogen Bonding Patterns and Supramolecular Structures
Research into the hydrogen bonding patterns and supramolecular assembly of 1-arylcycloalkanecarboxamides, including variants like 1-(2-chlorophenyl)cyclopentanecarboxamide, has shown these compounds can form complex hydrogen-bonded motifs and supramolecular structures. These studies contribute to our understanding of molecular interactions and the design of new materials with specific properties (Lemmerer & Michael, 2008); (Kălmăn et al., 2001).
Modulation of Intracellular Ca2+ Signalling
PK11195, a pharmacological agent related to 1-(2-Chlorophenyl)cyclopentanecarboxamide, has been shown to enhance Ca2+-dependent autophagy by targeting the oncogene Bcl-2, leading to increased cellular calcium transients. This effect could have implications in the treatment of diseases where modulation of cellular calcium levels is beneficial (Gastaldello et al., 2010); (Campanella, Szabadkai, & Rizzuto, 2008).
Antioxidant and Anti-inflammatory Activities
Certain derivatives structurally related to 1-(2-Chlorophenyl)cyclopentanecarboxamide have been explored for their potential anti-inflammatory and antioxidant activities, showing promise comparable to ibuprofen and ascorbic acid. Such findings could lead to the development of new therapeutic agents (Kumar, Anupama, & Khan, 2008).
Anticancer Potential
Studies on PK11195 also indicate its potential as an anticancer agent. It has been shown to induce apoptosis in chronic lymphocytic leukemia cells irrespective of their p53 or ATM status, suggesting a new therapeutic avenue for treating this form of leukemia (Santidrián et al., 2007).
Environmental Impact and Degradation
Research on the degradation of chlorophenols, including compounds related to 1-(2-Chlorophenyl)cyclopentanecarboxamide, in the environment has highlighted their transformation into toxic by-products under certain conditions. This work is crucial for understanding the environmental impact of these compounds and developing strategies for their remediation (Olaniran & Igbinosa, 2011); (Zhang & Huang, 2003).
作用機序
Target of Action
The primary targets of 1-(2-Chlorophenyl)cyclopentanecarboxamide are currently under investigation. The compound is a small molecule, which suggests that it may interact with a variety of cellular targets . .
Mode of Action
As a small molecule, it likely interacts with its targets in a specific manner, leading to changes in cellular function
Biochemical Pathways
The biochemical pathways affected by 1-(2-Chlorophenyl)cyclopentanecarboxamide are currently unknown. Given the compound’s structure, it may interact with various biochemical pathways, leading to downstream effects . More research is needed to identify these pathways and understand their implications.
Pharmacokinetics
Information about its absorption, distribution within the body, metabolism, and excretion is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
As a small molecule, it may have a wide range of effects depending on its targets and the biochemical pathways it affects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chlorophenyl)cyclopentanecarboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
特性
IUPAC Name |
1-(2-chlorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTWSHXEBXHPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)
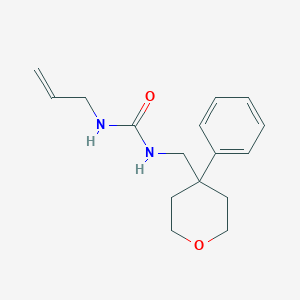
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea](/img/structure/B2798061.png)
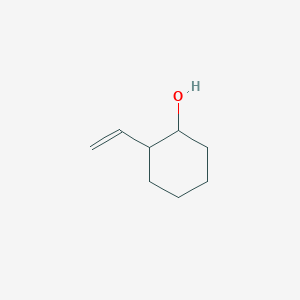
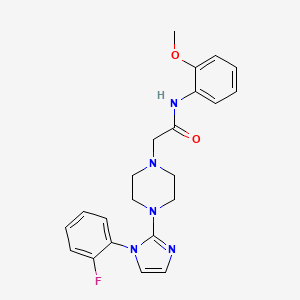

![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)
![N-(4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2798068.png)
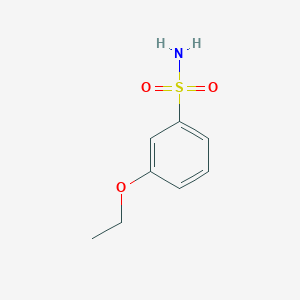
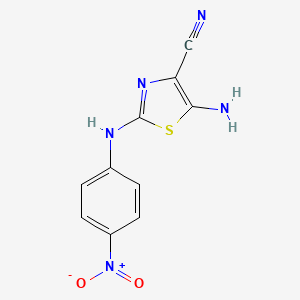
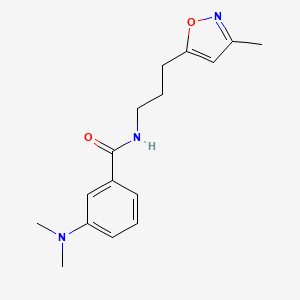
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2798073.png)
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)